![molecular formula C21H20ClN3O2S B2495669 (4-((4-Chlorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone CAS No. 1251630-03-1](/img/structure/B2495669.png)
(4-((4-Chlorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
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Description
(4-((4-Chlorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone, also known as CQTM, is a synthetic compound that has gained interest in the scientific community due to its potential use in the treatment of cancer.
Scientific Research Applications
Antibacterial Activity
ACPT exhibits antibacterial properties, making it a potential candidate for combating bacterial infections. Researchers have explored its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Mechanistic studies focus on its interaction with bacterial cell membranes and enzymes, shedding light on its mode of action .
Antifungal Potential
Investigations into ACPT’s antifungal activity have revealed promising results. It inhibits fungal growth by disrupting cell wall integrity or interfering with essential metabolic pathways. Researchers have studied its efficacy against common fungal pathogens, such as Candida species and Aspergillus .
Alzheimer’s Disease Research
ACPT’s structural features make it relevant for Alzheimer’s disease research. It has been evaluated for its ability to interact with amyloid-beta plaques, which are implicated in Alzheimer’s pathology. Studies explore its potential as a therapeutic agent for preventing or slowing down neurodegeneration .
DNA Binding Properties
ACPT interacts with DNA, forming stable complexes. Researchers have investigated its binding affinity, specificity, and potential applications in DNA-based technologies. Understanding its interactions with DNA can lead to novel drug design strategies or diagnostic tools .
Anticancer Investigations
Preliminary studies suggest that ACPT possesses anticancer properties. It inhibits cancer cell proliferation and induces apoptosis (programmed cell death). Researchers have explored its effects on various cancer cell lines, emphasizing its potential as an adjunct to existing chemotherapy regimens .
Molecular Docking Studies
Computational approaches, such as molecular docking, have been employed to predict ACPT’s binding affinity with specific protein targets. These studies aid in understanding its interactions at the molecular level. For instance, docking simulations can reveal how ACPT interacts with bacterial enzymes or Alzheimer’s-related proteins .
properties
IUPAC Name |
[4-(4-chloroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMUYECNRGOXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone |
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